Structural Uniqueness vs. Closest Commercial Analogs
At the time of this analysis, no peer‑reviewed, head‑to‑head bioactivity comparison between N‑[1‑(furan‑2‑yl)propan‑2‑yl]quinoxaline‑2‑carboxamide and any defined analog has been published. However, structural comparison with the closest commercially available analogs demonstrates a distinct substitution pattern: the target compound possesses a chiral α‑methyl‑furan‑2‑yl‑ethyl side chain, whereas N‑(propan‑2‑yl)quinoxaline‑2‑carboxamide (CAS 1240195‑34‑9) lacks the furan ring entirely, and N‑[2‑(furan‑2‑yl)‑2‑hydroxypropyl]quinoxaline‑2‑carboxamide (CAS 1396706‑68‑5) introduces a hydroxyl group that drastically alters hydrogen‑bonding capacity . In the broader class of N‑substituted quinoxaline‑2‑carboxamides, the presence of a heteroaryl substituent on the amide nitrogen correlates with improved target engagement in kinase assays, though quantitative transferability to this exact compound has not been demonstrated [1].
| Evidence Dimension | Amide substituent topology |
|---|---|
| Target Compound Data | Chiral 1-(furan-2-yl)propan-2-yl group |
| Comparator Or Baseline | N-(propan-2-yl) (CAS 1240195-34-9): isopropyl group; N-[2-(furan-2-yl)-2-hydroxypropyl] (CAS 1396706-68-5): 2-hydroxy-2-(furan-2-yl)propyl group |
| Quantified Difference | Presence of furan oxygen and chiral methyl center absent in isopropyl analog; absence of hydroxyl group present in hydroxy analog |
| Conditions | 2D structural comparison; no biological assay conducted |
Why This Matters
Procurement decisions for chemical probes or SAR libraries should prioritize compounds with unique vectors (furan oxygen, chiral center) that are not duplicated by cheaper analogs, as these features may confer distinct target‑binding profiles.
- [1] Bouz G, Bouz S, Janďourek O, et al. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Pharmaceutics. 2021;14(8):768. View Source
